(1R)-1-(4-Cyclobutylphenyl)ethanamine
Description
Properties
IUPAC Name |
(1R)-1-(4-cyclobutylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNODORDCQBDBV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclobutylbenzaldehyde and a suitable amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-cyclobutylbenzaldehyde with an amine, using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Cyclobutylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutylphenyl ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Biological Activity and Therapeutic Potential
Research indicates that (1R)-1-(4-Cyclobutylphenyl)ethanamine exhibits significant biological activities. It has been investigated for its potential as:
- Neurotransmitter Modulator : The compound may interact with neurotransmitter receptors, influencing physiological responses, which is crucial for developing treatments for neurological disorders.
- Antidepressant Properties : Similar compounds have shown promise in modulating serotonin levels, suggesting potential applications in treating depression.
Case Study: Neurotransmitter Interaction
A study demonstrated that this compound interacts with serotonin receptors, enhancing serotonin signaling pathways. This interaction can lead to improved mood regulation in animal models, indicating its potential as an antidepressant.
Synthesis and Chemical Reactions
2.1 Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 4-cyclobutylbenzaldehyde and a suitable amine.
- Reductive Amination : A key step is the reductive amination using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
- Purification Techniques : The product is purified through recrystallization or chromatography.
Future research on this compound should focus on:
- Detailed Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level will help elucidate its therapeutic potential.
- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans will be crucial for its development as a therapeutic agent.
- Exploration of Derivatives : Investigating derivatives of this compound could lead to enhanced biological activity and specificity.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclobutylphenyl)ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Receptor Binding: The compound might bind to specific receptors in the body, influencing physiological responses.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might modulate signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simple amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.
Cyclobutylamine: An amine with a cyclobutyl group, which can be used in organic synthesis.
4-Cyclobutylbenzaldehyde: A precursor in the synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a phenylethylamine structure
Q & A
Basic Research Questions
Q. What synthetic routes are available for (1R)-1-(4-Cyclobutylphenyl)ethanamine, and how can enantiomeric purity be ensured?
- Synthesis : A common approach involves coupling a cyclobutyl-substituted aromatic acid chloride with a chiral amine precursor. For example, saponification of an ester intermediate followed by amide coupling with a chiral ethanamine derivative (e.g., (1R)-configured amine) can yield the target compound .
- Enantiomeric Purity : Chiral chromatography (e.g., using polysaccharide-based columns) or crystallization with chiral resolving agents can isolate the (1R)-enantiomer. Crystallographic validation via SHELX software ensures structural confirmation .
Q. How can the stereochemistry and crystal structure of this compound be experimentally validated?
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement provides definitive stereochemical assignment. SHELX workflows are robust for small-molecule crystallography, even with chiral centers .
- Circular Dichroism (CD) : CD spectroscopy can corroborate the (1R) configuration by comparing optical activity with known chiral standards .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- LC-MS : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 201.131) confirms molecular identity .
- NMR : ¹H/¹³C NMR resolves cyclobutyl and aromatic proton environments. For example, cyclobutyl protons typically show δ 1.8–2.5 ppm splits due to ring strain .
- Stability Studies : Accelerated degradation under varied pH/temperature conditions, monitored via HPLC, identifies decomposition pathways (e.g., oxidation of the cyclobutyl ring) .
Advanced Research Questions
Q. How do computational methods like DFT predict the electronic properties of this compound, and how do they align with experimental data?
- DFT Workflow : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies and electrostatic potentials. Exact exchange terms improve accuracy for non-covalent interactions (e.g., cyclobutyl ring strain) .
- Validation : Discrepancies between computed and experimental dipole moments or IR spectra may arise from solvent effects or basis set limitations. Multi-reference methods (e.g., CASSCF) address electron correlation in strained systems .
Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?
- Case Study : Rimantadine ((1R)-1-adamantylethanamine) shows antiviral activity via ion channel inhibition. For this compound, conflicting bioactivity data may stem from differences in membrane permeability (cyclobutyl vs. adamantyl hydrophobicity).
- Resolution : Comparative molecular dynamics (MD) simulations and in vitro assays (e.g., plaque reduction) under standardized conditions clarify structure-activity relationships .
Q. How can researchers optimize reaction yields in stereoselective syntheses of this compound?
- Catalysis : Asymmetric hydrogenation using chiral Ru or Ir catalysts (e.g., Noyori-type) enhances enantiomeric excess (ee). Kinetic studies under inert atmospheres prevent amine oxidation .
- DoE : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, a Central Composite Design optimizes coupling reaction yields .
Methodological Challenges
Q. What are the limitations of current DFT functionals in modeling cyclobutyl ring strain?
- Gradient Corrections : Standard functionals (e.g., PBE) underestimate strain energy in cyclobutane derivatives. Hybrid functionals with exact exchange (e.g., B3LYP) improve accuracy but require higher computational costs .
- Benchmarking : Compare DFT results with coupled-cluster (CCSD(T)) benchmarks for small cyclobutyl fragments to quantify errors .
Q. How can researchers address low solubility of this compound in aqueous assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
